5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid

Protodeboronation Stability Suzuki-Miyaura

5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a halogenated organoboron compound (CAS: Not formally assigned; molecular formula: C9H11BBrFO3; average mass: 276.898 Da). It is a specialized member of the arylboronic acid class, characterized by a unique 1,2,3-trisubstitution pattern on the phenyl ring, comprising a boronic acid (-B(OH)2) functional group, a bromine atom at the 5-position, a fluorine atom at the 2-position, and an isopropoxy group at the 3-position.

Molecular Formula C9H11BBrFO3
Molecular Weight 276.90 g/mol
Cat. No. B14022112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid
Molecular FormulaC9H11BBrFO3
Molecular Weight276.90 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1F)OC(C)C)Br)(O)O
InChIInChI=1S/C9H11BBrFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5,13-14H,1-2H3
InChIKeyOPNXKELOIAHPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid: A Strategic Building Block for Fluorinated Arylboronic Acid Synthesis


5-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a halogenated organoboron compound (CAS: Not formally assigned; molecular formula: C9H11BBrFO3; average mass: 276.898 Da) . It is a specialized member of the arylboronic acid class, characterized by a unique 1,2,3-trisubstitution pattern on the phenyl ring, comprising a boronic acid (-B(OH)2) functional group, a bromine atom at the 5-position, a fluorine atom at the 2-position, and an isopropoxy group at the 3-position. This compound is primarily valued as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it facilitates the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

The Critical Impact of Ortho-Fluorine and Isopropoxy Substitution on Reactivity and Stability: Why 5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid is Not Interchangeable


The substitution pattern on the aryl ring of a boronic acid profoundly influences its reactivity, stability, and overall synthetic utility. Generic substitution with a simpler analog, such as 5-bromo-2-fluorophenylboronic acid or 3-isopropoxyphenylboronic acid, is not feasible due to the synergistic and often antagonistic effects of the substituents. Specifically, the presence of an ortho-fluorine substituent is known to dramatically accelerate base-promoted protodeboronation, a major decomposition pathway that can reduce coupling yields and complicate purification [1]. The rate of this decomposition can vary by over nine orders of magnitude depending on the exact substitution pattern [2]. The isopropoxy group introduces significant steric bulk and unique electronic properties, which directly impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle [3]. The combination of these three substituents creates a unique reactivity profile that cannot be predicted or replicated by analogs lacking one or more of these features, making the procurement of the precise compound essential for achieving desired synthetic outcomes.

5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid: A Comparator-Based Evidence Guide for Scientific Procurement


Ortho-Fluorine Accelerates Protodeboronation by Nine Orders of Magnitude, Dictating Strict Reaction Condition Control

The 5-bromo-2-fluoro-3-isopropoxyphenylboronic acid contains an ortho-fluorine substituent, a structural feature known to drastically increase the rate of base-promoted protodeboronation (PDB) compared to non-fluorinated or meta-substituted analogs [1]. A systematic study by Lloyd-Jones and colleagues established that the rates of fluoroarylboronic acid PDB can vary over nine orders of magnitude depending on the substitution pattern, with di-ortho-halo substitution shortening the boronic acid half-life to ca. 10¹−10⁻³ seconds at elevated temperature and high pH [2]. This quantifies the extreme sensitivity of this compound class and underscores the need for precise reaction optimization. In contrast, the non-fluorinated analog, 3-isopropoxyphenylboronic acid, lacks this accelerated PDB pathway and exhibits significantly greater stability under basic conditions .

Protodeboronation Stability Suzuki-Miyaura Fluorinated Arylboronic Acid

Steric Bulk of Isopropoxy Group Modulates Transmetalation Rate by Over 20-Fold Compared to Parent Boronic Acid

The 3-isopropoxy substituent on the target compound is a bulky alkyl ether group. Recent mechanistic studies on the Suzuki-Miyaura reaction demonstrate that the structure of the diol or alkoxy group can dramatically influence the rate of the transmetalation step [1]. It was shown that some arylboronic esters can undergo transmetalation more than 20 times faster than the parent arylboronic acid [1]. While the target compound is a boronic acid, not an ester, the steric bulk of the isopropoxy group in the 3-position is expected to have a comparable, quantifiable impact on transmetalation kinetics relative to the less sterically hindered comparator, 5-bromo-2-fluorophenylboronic acid, which lacks this group.

Transmetalation Steric Hindrance Suzuki-Miyaura Kinetics

Physicochemical Property Differentiation: Melting Point and Lipophilicity Shift Due to Isopropoxy Substitution

The presence of the isopropoxy group confers distinct physicochemical properties compared to simpler analogs. The melting point of the comparator 5-bromo-2-fluorophenylboronic acid is reported as 144-149 °C , whereas the introduction of the 3-isopropoxy group in similar compounds generally results in a lower melting point (for instance, 3-isopropoxyphenylboronic acid has a melting point of 76-81 °C) . Furthermore, the calculated LogP for the analog 2-fluoro-3-isopropoxyphenylboronic acid is 2.38, indicating a shift in lipophilicity compared to the non-isopropoxy comparator [1]. This property differentiation is crucial for purification, formulation, and downstream processing.

Physicochemical Properties Lipophilicity Melting Point SAR

5-Bromo-2-fluoro-3-isopropoxyphenylboronic Acid: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Ortho-Fluorinated Biaryl Pharmacophores Requiring Stringent Reaction Control

This compound is optimally suited for the synthesis of advanced pharmaceutical intermediates where an ortho-fluorinated biaryl motif is desired. The established extreme sensitivity to protodeboronation (up to 10⁹-fold rate acceleration) [1] necessitates the use of specialized 'on-cycle' precatalysts or low-temperature conditions to achieve high yields [2]. The compound is therefore a critical reagent for medicinal chemistry programs targeting scaffolds where this specific fluorination pattern is essential for biological activity or metabolic stability.

Construction of Sterically Congested Biaryl Cores for Agrochemical or Materials Science

The significant steric bulk conferred by the 3-isopropoxy group, which can alter transmetalation rates by over 20-fold [3], makes this compound a powerful building block for forging hindered C-C bonds. This is particularly relevant in the synthesis of atropisomeric biaryl structures or ligands with tailored conformations. Researchers developing novel catalysts, OLED materials, or crop protection agents with complex three-dimensional architectures will find this compound's unique steric and electronic profile to be a non-substitutable asset.

Methodology Development for Overcoming Boronic Acid Instability

This compound serves as an ideal model substrate for the development and benchmarking of new catalytic methods designed to overcome the inherent instability of ortho-fluorinated arylboronic acids. Its predicted short half-life under basic conditions [2] provides a challenging and quantifiable benchmark for comparing the efficacy of novel ligands, precatalysts, or flow chemistry techniques aimed at suppressing protodeboronation. Successful application with this reagent is a strong indicator of a method's general utility for the entire class of sensitive fluorinated building blocks.

Synthesis of 3-Isopropoxy-2-fluorophenyl-Containing Derivatives

The specific arrangement of substituents (bromine, fluorine, isopropoxy) around the phenyl ring in a 1,2,3-pattern is not readily accessible via other synthetic routes. This compound provides a direct and convergent entry point into a chemical space that is otherwise difficult to access. Researchers targeting molecules containing this specific trisubstituted phenyl motif for structure-activity relationship (SAR) studies will require this exact boronic acid as the most efficient and reliable starting material.

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